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Compound of Interest

Compound Name:
2-Chloro-4-(1H-pyrazol-1-

yl)benzonitrile

CAS No.: 1339882-58-4

Cat. No.: B1445226

Get Quote

Executive Summary
In modern drug discovery and agrochemical development, the aryl-pyrazole pharmacophore is

a highly privileged scaffold. 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile serves as a versatile,

highly reactive building block for synthesizing complex N-aryl heterocycles. This whitepaper

provides an in-depth analysis of its structural identity, mechanistically driven synthetic

workflows, and self-validating experimental protocols designed for high-yield isolation.

Crucially, this guide addresses the frequent isomeric confusion in chemical sourcing, clearly

delineating the N-linked (1-yl) pyrazole from its C-linked (3-yl) counterpart used in commercial

pharmaceutical manufacturing.

Chemical Identity & Structural Elucidation
It is critical for researchers to distinguish 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS

1339882-58-4)[1] from its structural isomer, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS

1297537-37-1)[2]. The 3-yl isomer features a carbon-carbon (C-C) linkage and serves as a key

intermediate in the synthesis of the androgen receptor antagonist Darolutamide[3][4].
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In contrast, the 1-yl isomer discussed in this guide features a carbon-nitrogen (C-N) bond. This

structural difference dictates entirely different synthetic approaches—relying on Nucleophilic

Aromatic Substitution (SNAr) rather than transition-metal-catalyzed Suzuki-Miyaura coupling[5].

Physicochemical Properties Summary
Property Value

IUPAC Name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

CAS Number 1339882-58-4[1]

Molecular Formula C10H6ClN3[1]

Molecular Weight 203.63 g/mol [6]

SMILES String N#CC1=CC=C(N2N=CC=C2)C=C1Cl[7]

Storage Conditions Sealed in dry, 2-8°C[1]

Purity Standard >95% (typically >98% via HPLC)[6]

Mechanistic Pathways for C-N Bond Formation
The synthesis of 1-arylpyrazoles generally proceeds via two primary orthogonal pathways:

Catalyst-Free SNAr and Copper-Catalyzed Ullmann Coupling.

The choice of pathway is dictated by the starting material. When utilizing, the SNAr pathway is

highly preferred. The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG),

heavily depleting electron density at the ortho (C2) and para (C4) positions. While both

positions are activated, fluorine is a vastly superior leaving group compared to chlorine in SNAr.

Because the rate-determining step is the formation of the intermediate Meisenheimer complex,

fluorine's high electronegativity stabilizes this transition state, ensuring strict regioselectivity for

nucleophilic attack at C4, leaving the C2 chlorine intact.

If starting from 4-bromo-2-chlorobenzonitrile, an is required, as bromine is a poor leaving group

for uncatalyzed SNAr but excellent for oxidative addition in transition-metal catalysis.
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2-Chloro-4-fluorobenzonitrile
(Highly Activated Electrophile)

SNAr Pathway
K2CO3, DMF, 90°C

Catalyst-Free

4-Bromo-2-chlorobenzonitrile
(Aryl Halide Precursor)

Ullmann Coupling
CuI, DMEDA, K2CO3

Toluene, 110°C

1H-Pyrazole
(Nucleophile)

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
CAS: 1339882-58-4

 Regioselective C-N Bond Formation  Oxidative Addition / Reductive Elimination
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Synthetic workflows for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile via SNAr and Ullmann
coupling.

Validated Experimental Protocols
The following SNAr protocol is engineered as a self-validating system, ensuring that each step

provides intrinsic feedback on the reaction's success, minimizing the need for downstream

chromatographic purification.

Protocol A: Catalyst-Free Regioselective SNAr
(Recommended)
Objective: Synthesize 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile via regioselective nucleophilic

aromatic substitution.

Step 1: Initiation & Reagent Assembly Charge a dry 100 mL round-bottom flask with 2-

chloro-4-fluorobenzonitrile (1.0 eq, 10 mmol) and 1H-pyrazole (1.1 eq, 11 mmol). Add 20 mL

of anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the

potassium cation of the base, leaving the carbonate anion "naked" and highly basic,

efficiently deprotonating the pyrazole to form the highly nucleophilic pyrazolide anion.

Step 2: Base Addition & Propagation Add anhydrous K2CO3 (2.0 eq, 20 mmol) in one

portion. Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4-6 hours.

Causality: K2CO3 is a mild, insoluble base that provides a heterogeneous reaction

environment. This prevents unwanted side reactions (such as the hydrolysis of the nitrile

group to an amide/carboxylic acid) that stronger, soluble bases (e.g., KOtBu) might trigger

at elevated temperatures.

Step 3: In-Process Control (IPC) Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and

analyze via LC-MS.

Self-Validation Metric: The protocol validates its own progress when the UV trace shows

the complete disappearance of the fluorinated precursor (m/z ~155) and the mass

spectrum confirms a dominant [M+H]+ peak at m/z 204.0. If the starting material persists,

the system dictates extending the reaction time by 2 hours rather than increasing the

temperature, which could degrade the product.

Step 4: Quench & Phase-Separation Cool the mixture to room temperature and pour it slowly

into 200 mL of vigorously stirred ice-water.

Causality: This step leverages the differential solubility of the components. DMF and

inorganic salts (K2CO3, KF) are infinitely water-soluble, while the newly formed 1-

arylpyrazole is highly hydrophobic. The product crashes out of solution as a solid

precipitate, acting as an intrinsic purification step that bypasses the need for solvent

extraction.

Step 5: Isolation & Drying Filter the resulting suspension through a Büchner funnel, wash the

filter cake with cold water (3 x 20 mL) to remove residual DMF, and dry under vacuum at

50°C to constant weight.

Analytical Characterization & Quality Control
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To definitively prove the successful synthesis of the 1-yl isomer over potential side products,

researchers must rely on specific spectroscopic signatures:

1H NMR (DMSO-d6 or CDCl3):

Loss of N-H: The broad pyrazole N-H singlet (typically ~12.5 ppm in starting material) will

be completely absent, confirming N-arylation.

Regiochemistry Confirmation: The phenyl ring will display a highly characteristic ABX

splitting pattern. The proton at C5 (between the pyrazole and the chloro group) will appear

as a doublet of doublets (dd), while the C3 proton (ortho to the chloro group) will appear

as a finely split doublet (d, J ~ 2.0 Hz).

LC-MS:

A sharp peak corresponding to the exact mass of the product. The isotopic pattern will

clearly show an M and M+2 peak in a 3:1 ratio, validating the retention of the single

chlorine atom.

Applications in Drug Discovery
The 1-arylpyrazole motif found in 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a highly sought-

after structural feature in drug design. The pyrazole ring offers two distinct advantages:

Metabolic Stability: Unlike electron-rich phenyl rings, the pyrazole ring is relatively electron-

deficient, making it highly resistant to cytochrome P450-mediated oxidative metabolism.

Hydrogen Bonding: The N2 atom of the pyrazole acts as a potent hydrogen bond acceptor,

often utilized to anchor molecules within the hinge region of kinase targets or the ligand-

binding domains of nuclear receptors.

By utilizing this specific building block, medicinal chemists can rapidly functionalize the

remaining nitrile and chloro groups (e.g., via reduction to benzylamines or Buchwald-Hartwig

aminations) to generate diverse libraries of bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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